molecular formula C10H18ClNO2 B6604019 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2740128-98-5

2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Cat. No.: B6604019
CAS No.: 2740128-98-5
M. Wt: 219.71 g/mol
InChI Key: MRMLNISSPUHYNQ-UHFFFAOYSA-N
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Description

2-azaspiro[45]decane-8-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride typically involves the formation of the spirocyclic core followed by functionalization of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The carboxylic acid group is then introduced through a series of reactions, including oxidation and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the spirocyclic core can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-azaspiro[4

    Chemistry: It can be used as a building block for the synthesis of other spirocyclic compounds.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride
  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness

2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-1-3-10(4-2-8)5-6-11-7-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMLNISSPUHYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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